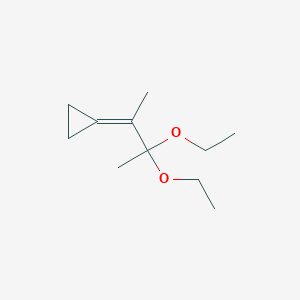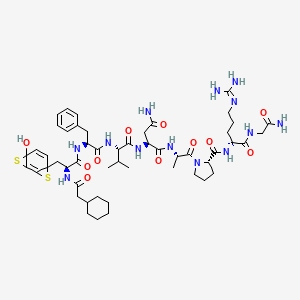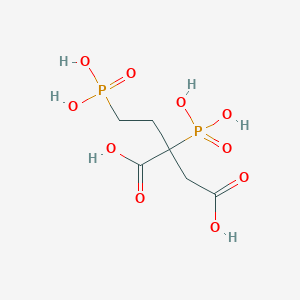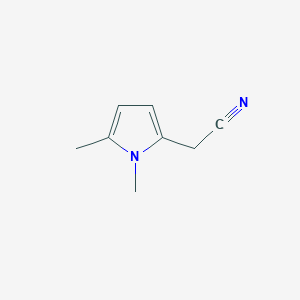
(3,3-Diethoxybutan-2-ylidene)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diethoxybutan-2-ylidene)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a diethoxybutan-2-ylidene substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxybutan-2-ylidene)cyclopropane can be achieved through various synthetic routes. One common method involves the reaction of an alkene with a carbene or carbenoid. Carbenes are highly reactive species that can add to the double bond of an alkene to form a cyclopropane ring. For example, the reaction of diiodomethane (CH2I2) with zinc-copper couple (Zn-Cu) in the presence of an alkene can produce the desired cyclopropane compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Diethoxybutan-2-ylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes.
Applications De Recherche Scientifique
(3,3-Diethoxybutan-2-ylidene)cyclopropane has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Diethoxybutan-2-ylidene)cyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring is highly strained, making it reactive and capable of undergoing various chemical transformations. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(3,3-Diethoxybutan-2-ylidene)cyclopropane is unique due to its specific substituents and the presence of a highly strained cyclopropane ring. This makes it more reactive compared to larger cycloalkanes like cyclobutane and cyclopentane. The diethoxybutan-2-ylidene group also imparts distinct chemical properties and reactivity to the compound .
Propriétés
Numéro CAS |
65234-86-8 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3,3-diethoxybutan-2-ylidenecyclopropane |
InChI |
InChI=1S/C11H20O2/c1-5-12-11(4,13-6-2)9(3)10-7-8-10/h5-8H2,1-4H3 |
Clé InChI |
RUFGIKAXBLFCNM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C(=C1CC1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)


![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)


![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)




